

Sertindole-d4: An In-depth Technical Guide to its Receptor Binding Profile

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Compound of Interest

Compound Name: Sertindole-d4

Cat. No.: B12428311

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This technical guide provides a comprehensive overview of the receptor binding profile of **Sertindole-d4**, a deuterated analog of the atypical antipsychotic Sertindole. This document details the compound's affinity for various neurotransmitter receptors, the experimental methodologies used to determine these affinities, and the associated signaling pathways.

Note on **Sertindole-d4**: Specific receptor binding data for **Sertindole-d4** is not readily available in the public domain. The data presented herein is for Sertindole. It is a common assumption in pharmacology that deuteration at positions not involved in receptor interaction does not significantly alter the binding affinity (pharmacodynamics) of a drug, though it can affect its metabolic profile (pharmacokinetics). Therefore, the binding profile of Sertindole is presented as a close surrogate for that of **Sertindole-d4**.

Core Receptor Binding Profile

Sertindole exhibits a complex receptor binding profile, characteristic of atypical antipsychotics. It demonstrates high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α 1-adrenergic receptors.^{[1][2][3]} This multi-receptor interaction is believed to be the basis for its therapeutic effects in schizophrenia and its specific side-effect profile.^[1]

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (K_i values in nM) of Sertindole for a range of neurotransmitter receptors. A lower K_i value indicates a higher binding affinity.

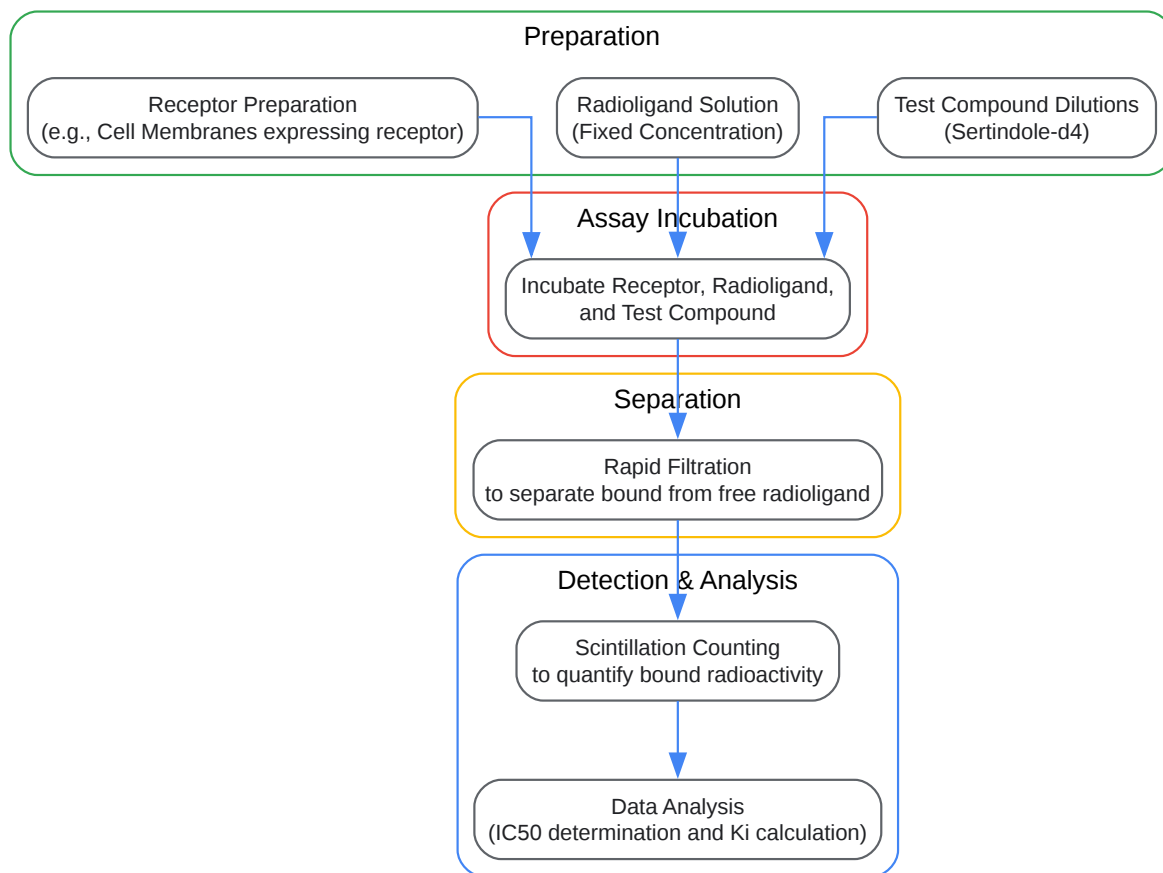
Receptor Subtype	K_i (nM)	Reference(s)
Dopamine Receptors		
D2	0.45 - 2.7	[3][4]
D4	>100	[5]
Serotonin Receptors		
5-HT1A	8.6 (pKi)	[6]
5-HT1D	20	[4]
5-HT2A	0.14 - 0.20	[3][4]
5-HT2C	0.51 - 6	[4][7]
Adrenergic Receptors		
α_1	1.4 - 3.9	[3][4]
α_2	190	[4]
Histamine Receptors		
H1	320	[4]

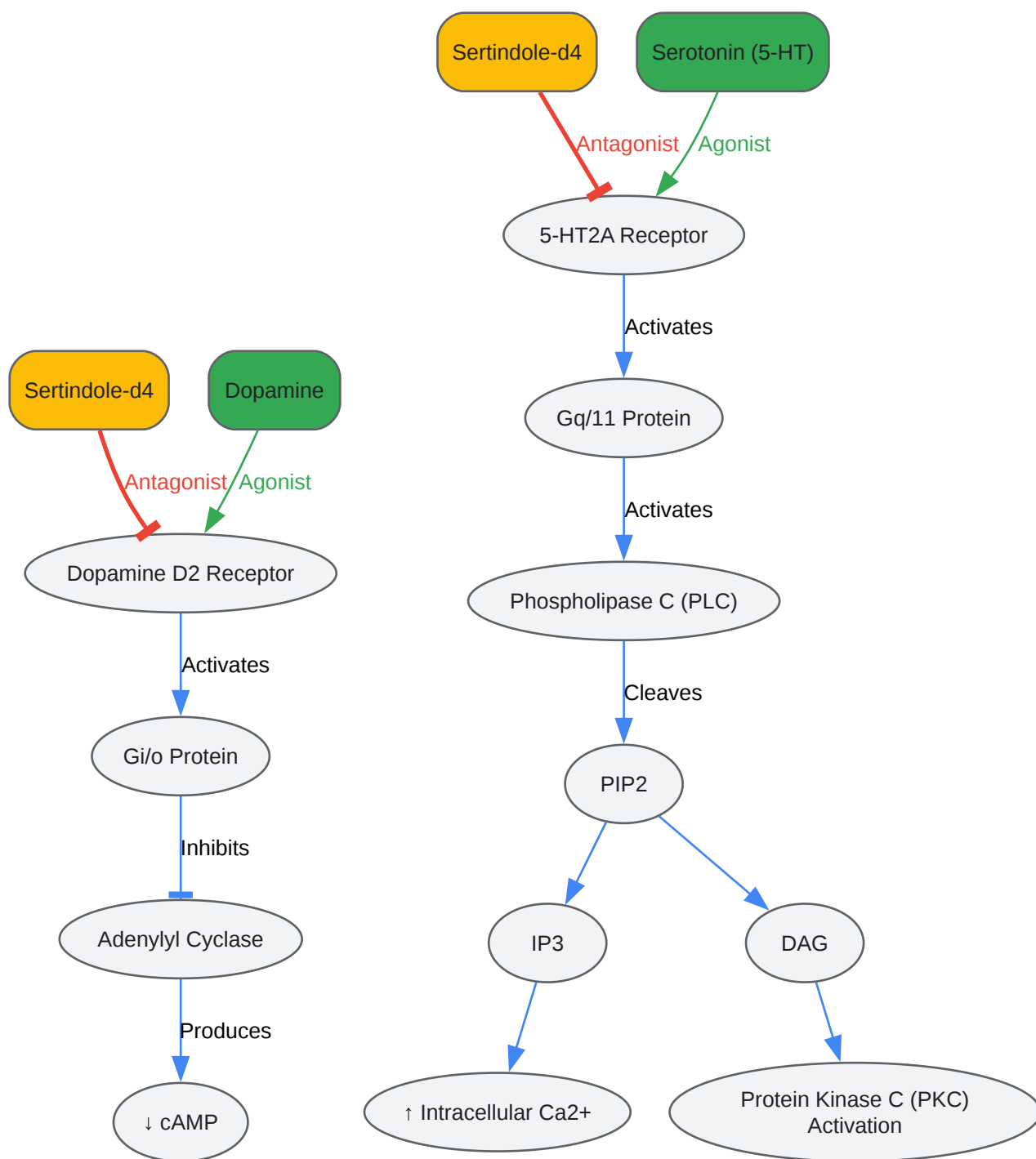
Key Experimental Protocols: Radioligand Binding Assays

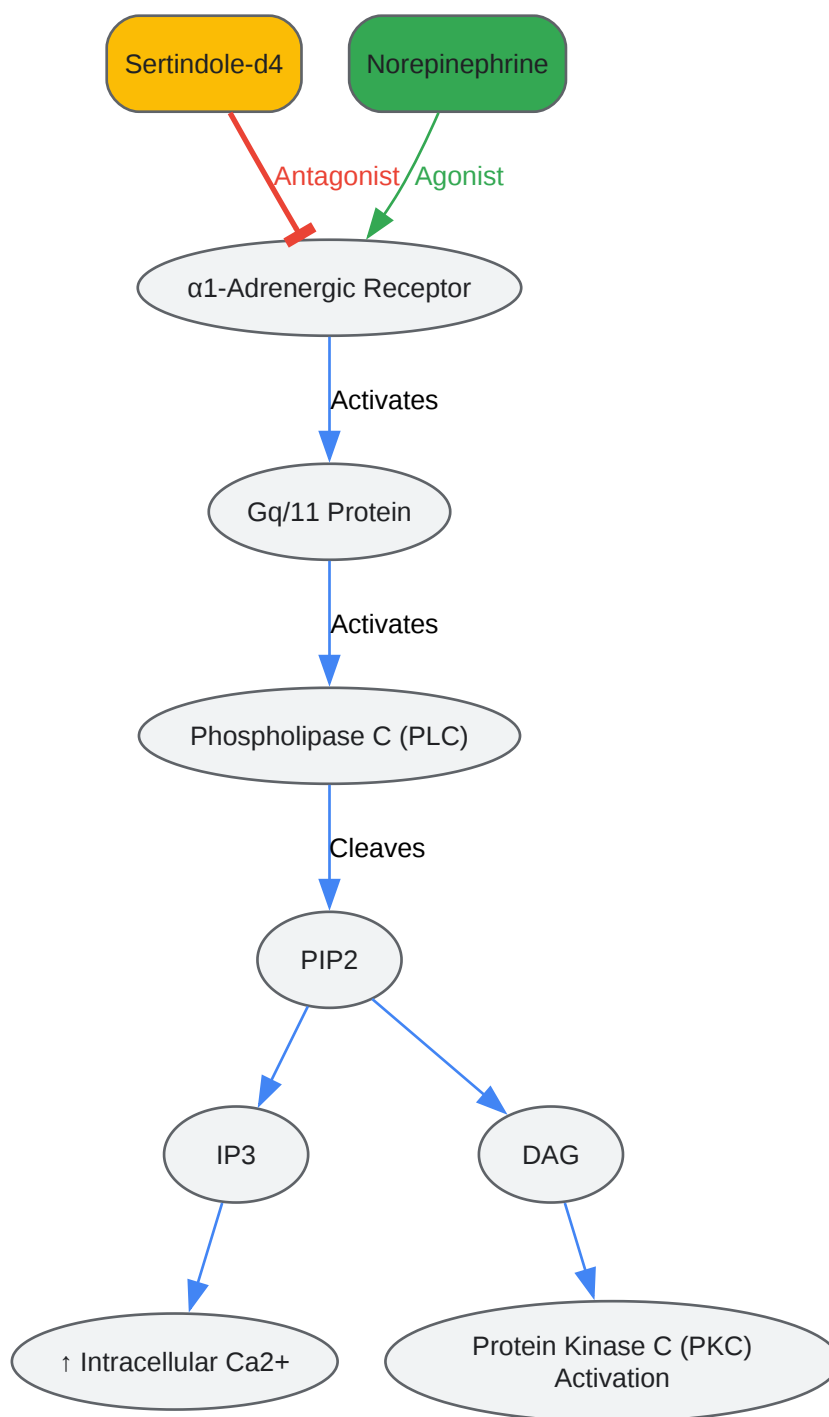
The binding affinities presented above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (Sertindole) to displace a specific radiolabeled ligand from its receptor.

General Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.







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